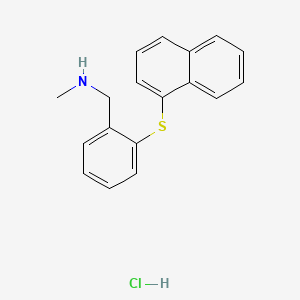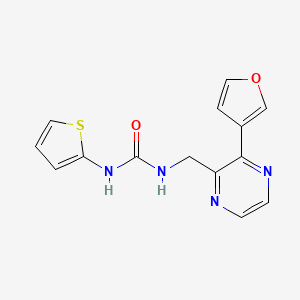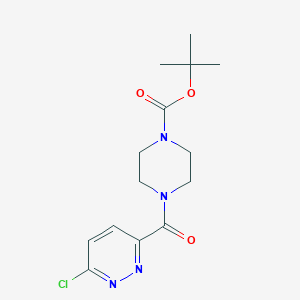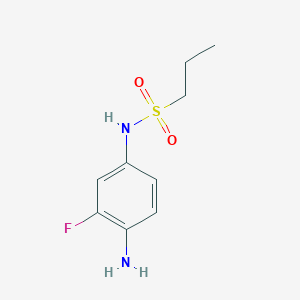![molecular formula C21H21F3N2O2 B2679900 N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide CAS No. 955737-96-9](/img/structure/B2679900.png)
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H21F3N2O2 and its molecular weight is 390.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic routes and reaction conditions: Several synthetic routes can be employed to prepare N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide. One common approach involves the condensation of 2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline with 2-(trifluoromethyl)benzoic acid using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). Reaction conditions typically involve an inert atmosphere, moderate temperatures (20-40°C), and solvents like dichloromethane or DMF (dimethylformamide).
Industrial production methods: While specific industrial production methods for this compound aren't widely documented, general large-scale synthesis often involves optimizing the conditions mentioned above for scalability. Catalysts, automated reactors, and optimized purification techniques like recrystallization or chromatography play crucial roles in achieving high yields and purity.
化学反应分析
Types of reactions it undergoes: N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide exhibits reactivity towards various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can undergo oxidation to form the corresponding quinoline derivative.
Reduction: Reduction reactions can target the carbonyl groups, leading to alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution under specific conditions.
Common reagents and conditions: Typical reagents include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like sodium borohydride, and nucleophiles such as Grignard reagents. Reaction conditions vary based on the desired transformation, often involving controlled temperatures and inert atmospheres.
Major products formed from these reactions: The products vary but could include oxidized quinoline derivatives, reduced alcohols, and substituted aromatic compounds.
科学研究应用
Comprehensive description of applications: This compound finds applications in several scientific domains due to its multifaceted structure:
Chemistry: As a building block in organic synthesis for developing complex molecules.
Biology: Potential use in studying biochemical pathways involving tetrahydroisoquinoline derivatives.
Medicine: Exploration as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in developing novel materials or as a precursor in the synthesis of specialty chemicals.
作用机制
Mechanism and molecular targets: The compound's mechanism of action is contingent upon its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering biochemical pathways. For example, the tetrahydroisoquinoline core could mimic endogenous neurotransmitters, potentially modulating neurological functions.
Pathways involved: This compound could engage in pathways involving dopamine receptors, given its structural resemblance to dopamine analogs, influencing neurological and physiological processes.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline
2-(Trifluoromethyl)benzoic acid
N-(benzoyl)-1,2,3,4-tetrahydroisoquinoline
Each of these compounds offers unique properties but lacks the combined functionalities present in our target compound, making N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide a unique entity with promising applications.
属性
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-10-9-14-7-8-16(11-15(14)12-26)25-19(27)17-5-3-4-6-18(17)21(22,23)24/h3-8,11,13H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWQUBIHOBGVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2679819.png)
![2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2679820.png)
![(2Z)-N-acetyl-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2679821.png)
![2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide](/img/structure/B2679823.png)
![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2679824.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)
![N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2679830.png)
![7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl-](/img/structure/B2679831.png)



![2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2679835.png)

![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2679840.png)
